4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a methoxy group and a dimethylphenyl group attached to a benzaldehyde core. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,3-dimethylphenol with 3-methoxybenzaldehyde under specific conditions. One common method is the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzoic acid.
Reduction: 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but lacks the dimethylphenyl group.
4-Methoxybenzaldehyde: Lacks both the dimethylphenyl and additional methoxy groups.
2,3-Dimethylbenzaldehyde: Lacks the methoxy groups.
Uniqueness
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde is unique due to the combination of its methoxy and dimethylphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-15(13(12)2)11-20-16-8-7-14(10-18)9-17(16)19-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGGBXQABWWPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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